molecular formula C18H17NO3 B3022404 methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate CAS No. 887360-14-7

methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

Cat. No.: B3022404
CAS No.: 887360-14-7
M. Wt: 295.3 g/mol
InChI Key: QNJMXXUSLJRYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound is characterized by the presence of a methyl ester group at the 2-position of the indole ring and a 2-phenylethoxy substituent at the 6-position.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many indole derivatives exhibit biological activity, and the phenylethoxy and carboxylate groups could potentially enhance or modify this activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its intended use. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The study and development of new indole derivatives is a vibrant field of research, with potential applications in areas such as medicinal chemistry and materials science . The compound “methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate” could potentially be of interest in these areas, depending on its specific properties and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 2-Phenylethoxy Group: The 2-phenylethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the indole with 2-phenylethyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the indole ring with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or aminated indole derivatives.

Scientific Research Applications

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Methyl 6-methoxy-1H-indole-2-carboxylate: Similar structure but with a methoxy group instead of a phenylethoxy group.

    Methyl 6-bromo-1H-indole-2-carboxylate: Contains a bromine atom at the 6-position instead of a phenylethoxy group.

    Methyl 6-(2-chloroethoxy)-1H-indole-2-carboxylate: Similar structure but with a chloroethoxy group instead of a phenylethoxy group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-21-18(20)17-11-14-7-8-15(12-16(14)19-17)22-10-9-13-5-3-2-4-6-13/h2-8,11-12,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJMXXUSLJRYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231052
Record name Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887360-14-7
Record name Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.